

Unraveling the Enigma: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No.: B147362

[Get Quote](#)

For Immediate Release

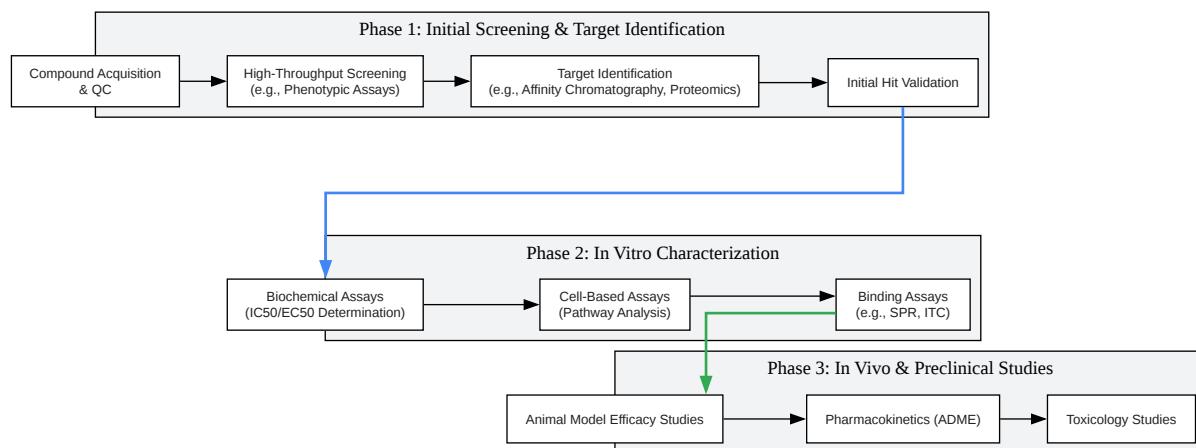
Shanghai, China – December 25, 2025 – An in-depth review of available scientific literature reveals a significant knowledge gap regarding the specific mechanism of action for the chemical compound **2-(3-Butynyloxy)tetrahydro-2H-pyran**. While its chemical properties are documented, its biological activity, pharmacological targets, and signaling pathways remain uncharacterized in publicly accessible research. This technical guide synthesizes the existing data on this compound and explores the potential biological relevance of the broader pyran class of molecules, offering a roadmap for future research endeavors.

Compound Profile: 2-(3-Butynyloxy)tetrahydro-2H-pyran

Despite the absence of pharmacological data, a clear profile of the compound's chemical and physical properties can be established. This information is crucial for any future in vitro or in vivo studies.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₂	[1] [2] [3] [4]
Molecular Weight	154.21 g/mol	[1]
CAS Number	40365-61-5	[3] [4]
IUPAC Name	2-(but-3-yn-1-yloxy)oxane	[5]
Appearance	Liquid / Oil	
Boiling Point	92-95 °C at 18 mmHg	
Density	0.984 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.457	
Storage Temperature	2-8°C	

The Pyran Scaffold: A Privileged Structure in Drug Discovery


The **2-(3-Butynyloxy)tetrahydro-2H-pyran** molecule features a tetrahydropyran ring, a common structural motif in a vast array of biologically active compounds. The pyran ring is considered a "privileged scaffold" as it is capable of binding to a variety of biological targets.

- **Anticancer and Antiviral Agents:** Many natural products with a pyran core have demonstrated potent anticancer and antiviral activities.
- **Neurodegenerative Diseases:** Pyran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[\[6\]](#) Some have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease.[\[6\]](#)
- **Antifungal Properties:** A notable example is 6-Pentyl-2H-pyran-2-one (6PP), another pyran derivative, which has demonstrated broad-spectrum antifungal activity.[\[7\]](#) Research suggests that its mechanism of action may involve the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of fungal growth and virulence.[\[7\]](#)

The presence of the butynyl group in **2-(3-Butynyloxy)tetrahydro-2H-pyran** offers an interesting point of chemical functionality, including the potential for "click chemistry" reactions, which could be utilized in future studies to identify its binding partners.

A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic approach is required to determine the biological activity and mechanism of action of **2-(3-Butynyloxy)tetrahydro-2H-pyran**. The following workflow outlines a potential research strategy.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for determining the mechanism of action of a novel compound.

Experimental Protocols: A Conceptual Overview

- High-Throughput Screening (HTS): The initial phase would involve screening the compound against a diverse panel of cell lines or biological assays to identify any potential biological activity. For example, a cancer cell line panel could be used to assess for anti-proliferative effects.
- Target Identification: Should the HTS yield a "hit," the next crucial step is to identify the molecular target. Techniques such as affinity chromatography-mass spectrometry could be employed. This would involve immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.
- Biochemical and Cell-Based Assays: Once a target is identified, its interaction with the compound needs to be validated and quantified. This would involve in vitro assays to determine binding affinity (e.g., Surface Plasmon Resonance) and functional activity (e.g., enzyme inhibition assays to determine IC₅₀ values). Cell-based assays would then be used to confirm that the compound affects the target in a cellular context and to elucidate the downstream signaling pathways.
- In Vivo Studies: If the in vitro data is promising, the research would progress to animal models to assess the compound's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile.

Conclusion and Future Directions

While the mechanism of action of **2-(3-Butynyloxy)tetrahydro-2H-pyran** is currently unknown, its chemical structure, featuring a privileged pyran scaffold, suggests it may possess undiscovered biological activities. The lack of existing research presents a unique opportunity for discovery. The proposed workflow provides a clear and systematic path for researchers to explore the therapeutic potential of this enigmatic compound. Future investigations are warranted to unlock its secrets and potentially add a new tool to the arsenal of drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Butynyloxy)tetrahydro-2H-pyran | C9H14O2 | CID 142440 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]
- 4. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- [webbook.nist.gov]
- 5. 2-(3-Butynyloxy)tetrahydro-2H-pyran, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unraveling the Enigma: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147362#2-3-butynyloxy-tetrahydro-2h-pyran-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com